molecular formula C8H15N3O2 B12309838 rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide

rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide

Cat. No.: B12309838
M. Wt: 185.22 g/mol
InChI Key: NUJDTUCTLNPQAS-UHFFFAOYSA-N
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Description

rac-(3R,8aR)-N’-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrrolo[2,1-c]morpholine ring system, which is a fused bicyclic system containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,8aR)-N’-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the pyrrolo[2,1-c]morpholine ring system through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,8aR)-N’-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

rac-(3R,8aR)-N’-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(3R,8aR)-N’-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide

InChI

InChI=1S/C8H15N3O2/c9-8(10-12)7-4-11-3-1-2-6(11)5-13-7/h6-7,12H,1-5H2,(H2,9,10)

InChI Key

NUJDTUCTLNPQAS-UHFFFAOYSA-N

Isomeric SMILES

C1CC2COC(CN2C1)/C(=N/O)/N

Canonical SMILES

C1CC2COC(CN2C1)C(=NO)N

Origin of Product

United States

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